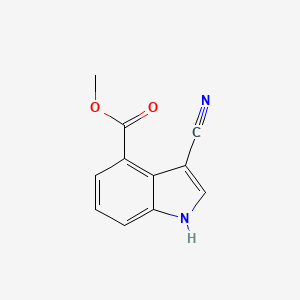![molecular formula C13H9F4N B1328662 4'-Fluor-3'-(Trifluormethyl)-[1,1'-Biphenyl]-4-amin CAS No. 942474-96-6](/img/structure/B1328662.png)
4'-Fluor-3'-(Trifluormethyl)-[1,1'-Biphenyl]-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of a fluoro group and a trifluoromethyl group attached to a biphenyl structure
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation . .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
- Trifluoromethylbenzenes
Comparison: Compared to similar compounds, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical modifications. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQKDCPRQEGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650202 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-96-6 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide](/img/structure/B1328596.png)


![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

